(S)-2-(2-Isopropylphenyl)pyrrolidine hydrochloride
CAS No.:
Cat. No.: VC17187564
Molecular Formula: C13H20ClN
Molecular Weight: 225.76 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H20ClN |
|---|---|
| Molecular Weight | 225.76 g/mol |
| IUPAC Name | (2S)-2-(2-propan-2-ylphenyl)pyrrolidine;hydrochloride |
| Standard InChI | InChI=1S/C13H19N.ClH/c1-10(2)11-6-3-4-7-12(11)13-8-5-9-14-13;/h3-4,6-7,10,13-14H,5,8-9H2,1-2H3;1H/t13-;/m0./s1 |
| Standard InChI Key | FDCWLBSTOANCDR-ZOWNYOTGSA-N |
| Isomeric SMILES | CC(C)C1=CC=CC=C1[C@@H]2CCCN2.Cl |
| Canonical SMILES | CC(C)C1=CC=CC=C1C2CCCN2.Cl |
Introduction
Chemical Structure and Physicochemical Properties
The molecular formula of (S)-2-(2-Isopropylphenyl)pyrrolidine hydrochloride is C₁₃H₂₀ClN, with a molar mass of 225.76 g/mol . Its IUPAC name is (2S)-2-(2-propan-2-ylphenyl)pyrrolidine hydrochloride, reflecting the stereochemistry at the second carbon of the pyrrolidine ring and the substitution pattern of the aromatic group . The compound’s chirality arises from the (S)-configuration at the pyrrolidine ring’s second carbon, which is critical for its interactions with biological targets.
The structure features a five-membered pyrrolidine ring fused to a 2-isopropylphenyl group, with a hydrochloride salt enhancing solubility for laboratory applications. Computational analyses predict a logP value indicative of moderate lipophilicity, suggesting balanced membrane permeability and aqueous solubility—a desirable trait for drug candidates.
Synthesis and Purification
The synthesis of (S)-2-(2-Isopropylphenyl)pyrrolidine hydrochloride typically involves multi-step organic reactions. A common approach begins with the formation of the pyrrolidine ring via cyclization reactions, followed by Friedel-Crafts alkylation to introduce the isopropylphenyl group. Asymmetric synthesis techniques, such as chiral auxiliary-mediated reactions or enzymatic resolution, ensure the desired (S)-enantiomer is obtained.
Chromatographic methods, particularly high-performance liquid chromatography (HPLC), are employed for purification to achieve high enantiomeric excess (ee > 98%). Recent advancements in continuous-flow chemistry have reduced reaction times and improved yields, though scalability remains a challenge due to the complexity of stereochemical control .
Biological Activity and Mechanism of Action
(S)-2-(2-Isopropylphenyl)pyrrolidine hydrochloride exhibits promising biological activity, primarily through interactions with neurotransmitter receptors and metabolic enzymes. Structural analogs of this compound have demonstrated affinity for G-protein-coupled receptors (GPCRs) and ion channels, modulating pathways implicated in neurological disorders such as anxiety and depression.
Neurological Targets
The compound’s pyrrolidine ring mimics endogenous polyamines, enabling competitive inhibition of NMDA receptors and voltage-gated calcium channels. In silico docking studies suggest that the isopropylphenyl group occupies hydrophobic pockets within receptor binding sites, stabilizing interactions through van der Waals forces.
Metabolic Pathways
Metabolomic studies reveal that derivatives of this compound inhibit cytochrome P450 2C9 (CYP2C9), a key enzyme in drug metabolism . This inhibition potential raises considerations for drug-drug interactions but also positions the compound as a candidate for enhancing the bioavailability of co-administered therapeutics .
Research Findings and Applications
Asymmetric Synthesis
The compound serves as a chiral auxiliary in the synthesis of enantiomerically pure pharmaceuticals. Its rigid pyrrolidine scaffold directs stereoselective reactions, such as Michael additions and aldol condensations, with diastereomeric ratios exceeding 20:1.
Comparative Analysis with Structural Analogs
This table highlights the structural diversity within pyrrolidine derivatives and their tailored applications. The isopropylphenyl substitution in (S)-2-(2-Isopropylphenyl)pyrrolidine hydrochloride optimizes hydrophobic interactions, whereas benzhydryl groups enhance binding to GPCRs .
Challenges and Future Directions
Despite its potential, the compound faces challenges in oral bioavailability due to first-pass metabolism and CYP-mediated degradation . Prodrug strategies, such as esterification of the pyrrolidine nitrogen, are under investigation to improve pharmacokinetics. Additionally, computational models predicting off-target effects must be refined to minimize toxicity risks.
Future research should explore covalent modification of the pyrrolidine ring to enhance target residence time and evaluate synergies with immunotherapies in oncology .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume